molecular formula C18H33NO4 B8050256 10-Nitrooleate-d17 (nitrate)

10-Nitrooleate-d17 (nitrate)

Cat. No.: B8050256
M. Wt: 344.6 g/mol
InChI Key: WRADPCFZZWXOTI-RAGXLMKJSA-N
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Description

10-Nitrooleate-d17 (nitrate) is a deuterium-labeled derivative of 10-nitrooleic acid nitrate. This compound is a nitrated unsaturated fatty acid and represents a novel class of endogenous lipid-derived signaling molecules. It is primarily used as an internal standard for the quantification of 10-nitrooleate by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Nitrooleate-d17 (nitrate) is synthesized through the nitration of oleic acid. The nitration process involves the use of peroxynitrite, acidified nitrite, and myeloperoxidase in the presence of hydrogen peroxide and nitrite . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 10-Nitrooleate-d17 (nitrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is typically stored at -20°C to ensure its stability over time .

Chemical Reactions Analysis

Types of Reactions

10-Nitrooleate-d17 (nitrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different derivatives of 10-nitrooleate, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

10-Nitrooleate-d17 (nitrate) has a wide range of scientific research applications:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of nitrated fatty acids.

    Biology: Investigated for its role in cellular signaling and as a ligand for peroxisome proliferator-activated receptor gamma.

    Medicine: Explored for its potential therapeutic effects in conditions involving oxidative stress, inflammation, and fibrosis.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in lipid biochemistry

Mechanism of Action

10-Nitrooleate-d17 (nitrate) exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Nitrooleate-d17 (nitrate) is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. Its ability to activate peroxisome proliferator-activated receptor gamma and release nitric oxide further distinguishes it from other similar compounds .

Properties

IUPAC Name

(E)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-10-nitrooctadec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+/i1D3,2D2,3D2,4D2,5D2,8D2,11D2,14D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRADPCFZZWXOTI-RAGXLMKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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